7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Description
7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a bicyclic organic compound featuring a seven-membered oxepinone ring fused to a benzene ring. The isopropyl (-CH(CH₃)₂) substituent at position 7 distinguishes it from other benzoxepinone derivatives.
Properties
IUPAC Name |
7-propan-2-yl-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-5-6-13-11(8-10)12(14)4-3-7-15-13/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDYCSNYDFPCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with an appropriate ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxepin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Benzoxepinone Derivatives
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 1250774-56-1)
- Structure : Shares the benzoxepin-5-one core but substitutes position 7 with a methyl group and position 9 with chlorine.
- Properties: Molecular weight = 210.65 g/mol; Formula = C₁₁H₁₁ClO₂.
- Applications : Marketed as a versatile small-molecule scaffold for laboratory use, emphasizing its role in drug discovery .
8-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 141106-46-9)
- Structure : Features a fluorophenyl group at position 8 instead of the isopropyl group.
- Properties : The fluorophenyl substituent increases lipophilicity and may enhance binding affinity to aromatic receptors. Its molecular formula (C₁₅H₁₁FO₂) reflects a larger, more planar structure compared to the target compound .
- Synthesis : Likely involves Friedel-Crafts acylation or Suzuki coupling for aryl group introduction, differing from the alkylation methods required for isopropyl substitution.
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 1094432-96-8)
Comparison with Benzazepinone Derivatives
7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
- Structure: Replaces the oxygen atom in the oxepinone ring with nitrogen, forming a benzazepinone. The chlorine at position 7 mimics the isopropyl group’s steric bulk but with distinct electronic effects.
- Applications: A key intermediate in tolvaptan synthesis. Improved preparation methods involve optimized acylation and nitro reduction steps, highlighting differences in synthetic pathways compared to benzoxepinones .
- Reactivity : The nitrogen atom enables amide bond formation, broadening its utility in peptide-like drug candidates.
Comparison with Benzothiepin Derivatives
7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide (CAS: 924859-45-0)
- Structure : Substitutes oxygen with sulfur and adds a sulfone group (SO₂). The hydroxyl group at position 5 introduces hydrogen-bonding capability.
- Properties : Sulfur increases ring flexibility and electron density, while the sulfone group enhances polarity and metabolic stability. Molecular formula = C₁₀H₁₂O₃S .
- Applications: Likely explored for anti-inflammatory or antiviral activity due to sulfone-containing analogs’ known bioactivity.
Biological Activity
7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects and hypotensive activity, and presents relevant data from case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H16O2
- Molecular Weight : 204.27 g/mol
- CAS Number : 1094350-55-6
Anticancer Activity
Recent studies have indicated that compounds related to benzoxepins exhibit significant anticancer properties. For instance, a study focusing on related tetrahydrobenzoxepines found that certain derivatives demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line. The most active compound in that study had an IC50 value of 0.67 µM, indicating strong efficacy in inhibiting cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.67 ± 0.18 | MCF-7 |
| Compound B | 1.23 ± 0.15 | MCF-7 |
| Compound C | 2.45 ± 0.30 | MCF-7 |
This suggests that the structural characteristics of benzoxepins contribute to their biological activity, potentially through mechanisms involving apoptosis regulatory pathways.
Hypotensive Activity
Another area of interest is the hypotensive effects of benzoxepins. A novel series of tetrahydrobenzoxepins has been shown to possess hypotensive properties by acting as alpha-blockers with both peripheral and central activities . This pharmacological profile makes them candidates for further investigation in the treatment of hypertension.
Case Study: Hypotensive Effects
A study evaluated a specific derivative of tetrahydrobenzoxepin in hypertensive animal models. The results indicated a significant reduction in blood pressure following administration, supporting its potential therapeutic use in managing hypertension.
The biological activities of this compound may be attributed to:
- Apoptosis Induction : Compounds like this one may trigger apoptotic pathways in cancer cells.
- Alpha-Adrenergic Receptor Blockade : The hypotensive effects are likely mediated through antagonism at alpha receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
